
Acrinor
Overview
Description
The compound 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride is a complex chemical entity with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylpropan-2-yl groups through a series of substitution and addition reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Photoreduction & Radical Generation
Acridinium salts undergo single-electron transfer (SET) upon irradiation, forming acridine radicals (**Mes-Acr- **) capable of reducing substrates. For example:
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Reaction :
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Applications :
Table 1: Photoreduction Reactions of Acridinium Catalysts
Substrate | Product | Yield (%) | Conditions | Source |
---|---|---|---|---|
4-Bromotoluene | Toluene | 92 | 390 nm LED, DIPEA, MeCN | |
Tosyl-protected amine | Free amine | 85 | 390 nm LED, DIPEA, DCM |
Oxidative Catalysis
In their oxidized state, acridinium salts mediate dehydrogenative couplings and oxidations:
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Mechanism : Excited-state acridinium (Mes-Acr⁺) abstracts electrons from substrates like amines, generating radical cations for downstream coupling .
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Example :
Cross-Coupling Reactions
Acridinium catalysts enable C–C and C–N bond formations under mild conditions:
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Arylation : α-Amino C–H bonds couple with cyanoarenes via radical-radical pairing .
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Cycloaddition : Ketene intermediates from acyl chlorides react with alkenes to form cyclobutanones .
Table 2: Catalytic Cross-Coupling Performance
Reaction Type | Substrate | Product | Yield (%) | Selectivity | Source |
---|---|---|---|---|---|
α-Amino C–H arylation | N-Methylpyrrolidine | Benzylic amine | 89 | >20:1 | |
[2+2] Cycloaddition | Acyl chloride + cyclohexene | Cyclobutanone | 77 | 14:1 dr |
Mechanistic Insights
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Dual Reactivity : Acridinium species act as both oxidants and reductants depending on reaction conditions .
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TICT States : Time-dependent density functional theory (TD-DFT) reveals twisted intramolecular charge transfer (TICT) states in **Mes-Acr- **, enhancing its reducing power .
Industrial & Synthetic Utility
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Flow Chemistry : Acridinium-mediated reactions achieve 7.7 g/day productivity in continuous-flow systems .
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Sustainability : Reactions avoid stoichiometric metal reductants (e.g., Na/Hg), aligning with green chemistry principles .
Key Challenges & Limitations
Scientific Research Applications
Acrinor, known pharmacologically as a combination of cafedrine and theodrenaline, is primarily utilized in clinical settings for managing hypotensive states, particularly during anesthesia and emergency medicine. This article delves into its applications, supported by scientific findings and case studies.
Management of Hypotension
This compound is predominantly employed to counteract hypotensive episodes during anesthesia. Its mechanism involves increasing mean arterial pressure through enhanced cardiac preload and stroke volume without significantly altering systemic vascular resistance or heart rate. This characteristic makes it particularly suitable for use in obstetric anesthesia, where maintaining stable blood pressure is crucial for both maternal and fetal health .
Emergency Medicine
In emergency settings, this compound is administered to patients experiencing acute hypotension due to various causes, including shock or severe blood loss. The rapid onset of action allows for effective stabilization of blood pressure, which is critical in life-threatening situations .
Surgical Applications
During surgeries, especially cesarean sections, this compound helps maintain adequate blood pressure levels, thereby reducing the risk of complications associated with hypotension. Studies indicate that it does not adversely affect umbilical cord pH or APGAR scores, making it a safe option for pregnant patients .
Case Study 1: Anesthesia-Induced Hypotension
In a clinical study involving patients undergoing general anesthesia, this compound was administered to manage intraoperative hypotension. Results indicated a significant improvement in mean arterial pressure without adverse effects on heart rate or systemic vascular resistance. The study highlighted the drug's efficacy and safety profile during surgical procedures .
Case Study 2: Use in Obstetrics
A retrospective analysis of cesarean section patients showed that those treated with this compound experienced stable hemodynamics throughout the procedure. The outcomes demonstrated no significant differences in neonatal outcomes compared to control groups not receiving the medication, reinforcing its safety for maternal-fetal health .
Mechanism of Action
The mechanism of action of 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-(benzyl-(2-(3,4-dihydroxyphenyl)-2-oxoethyl)amino)ethyl)-1,3-dimethylpurine-2,6-dione hydrochloride
- (1R,2S)-(-)-Norephedrine
- 3,4-Dihydroxyphenylacetic acid
Uniqueness
Compared to similar compounds, 7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; 7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione; dihydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
8004-31-7 |
---|---|
Molecular Formula |
C35H46Cl2N10O8 |
Molecular Weight |
805.7 g/mol |
IUPAC Name |
7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C18H23N5O3.C17H21N5O5.2ClH/c1-12(15(24)13-7-5-4-6-8-13)19-9-10-23-11-20-16-14(23)17(25)22(3)18(26)21(16)2;1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;;/h4-8,11-12,15,19,24H,9-10H2,1-3H3;3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;2*1H/t12-,15-;;;/m0.../s1 |
InChI Key |
RUUVZJIVMZGFMN-OMTSWVOZSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
69910-62-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acrinor Akrinor cafedrine - theodrenaline cafedrine, theodrenaline drug combination H-835 praxino |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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